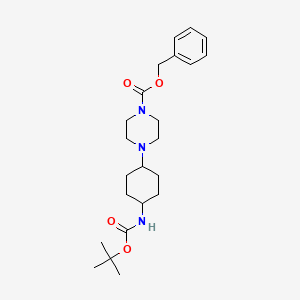

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1248730-88-2. It has a molecular weight of 417.55 and its IUPAC name is benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate .

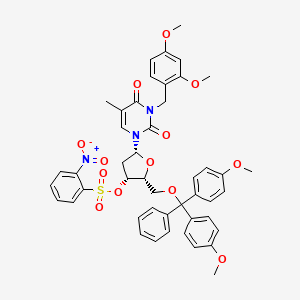

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group, an amino group, and a piperazine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

ACC1/2 Non-Selective Inhibitors : This compound has been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives, acting as potent ACC1/2 non-selective inhibitors. These inhibitors have shown potential in reducing hepatic de novo fatty acid synthesis, which is significant in metabolic studies (Chonan et al., 2011).

Synthesis of Biologically Active Compounds : The compound has been used as an important intermediate in synthesizing biologically active benzimidazole compounds. This highlights its role in the broader field of medicinal chemistry and drug development (Liu Ya-hu, 2010).

Synthesis of Amino- and Sulfanyl-Derivatives : It has been used in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are significant in the study of organic compounds with potential biological activity (Nowak et al., 2015).

Synthesis of Novel Class of Piperazines : The compound has contributed to the synthesis and characterization of a novel class of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, adding value to organic synthesis and chemical characterization studies (LittleVanessa Renee & VaughanKeith, 2014).

Macrocyclic Chelating Agents : It has been used in the synthesis of bifunctional tetraaza macrocycles, leading to the creation of chelating agents significant in bioconjugate chemistry (McMurry et al., 1992).

Anti-Malarial Agents : Its derivatives have shown anti-malarial activity, which is critical in the search for new therapeutics against malaria (Cunico et al., 2009).

Synthesis of Melamine Dendrimers : This compound is used in synthesizing novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups, indicating its importance in supramolecular chemistry (Sacalis et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of serotonin 5-ht6 and dopamine d2 receptor ligands . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and other physiological processes.

Mode of Action

The tert-butoxycarbonyl (Boc) group is known to be a protecting group in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .

Propiedades

IUPAC Name |

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNSORIFMQKXTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735418 |

Source

|

| Record name | Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate | |

CAS RN |

1248730-88-2 |

Source

|

| Record name | Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.